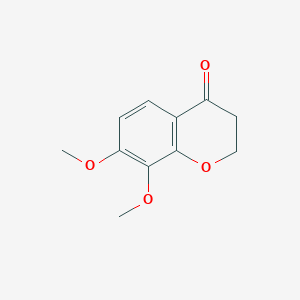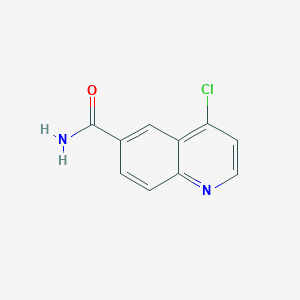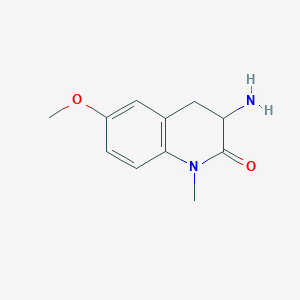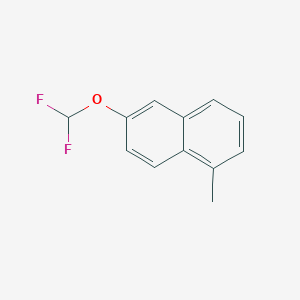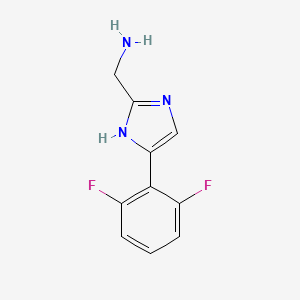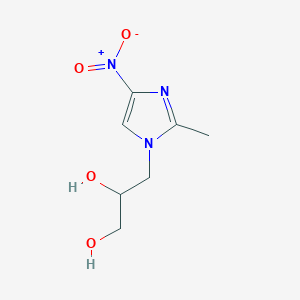
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is a chemical compound with a molecular formula of C₇H₁₀N₄O₄ It is characterized by the presence of an imidazole ring substituted with a methyl and a nitro group, attached to a propanediol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol typically involves the nitration of 2-methylimidazole followed by a reaction with epichlorohydrin. The nitration process requires careful control of temperature and the use of concentrated nitric acid. The subsequent reaction with epichlorohydrin is carried out under basic conditions, often using sodium hydroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups on the propanediol backbone can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)-1,2-Propanediol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of nitroimidazole derivatives with biological systems, including their mechanisms of action and potential therapeutic effects.
作用机制
The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy.
相似化合物的比较
Similar Compounds
- 2-methyl-4-nitro-1H-imidazole
- 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
- 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Uniqueness
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is unique due to its propanediol backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile in synthetic applications compared to its analogs, which may lack these functional groups.
属性
分子式 |
C7H11N3O4 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC 名称 |
3-(2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H11N3O4/c1-5-8-7(10(13)14)3-9(5)2-6(12)4-11/h3,6,11-12H,2,4H2,1H3 |
InChI 键 |
DKCGGPOLDHYRCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CN1CC(CO)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


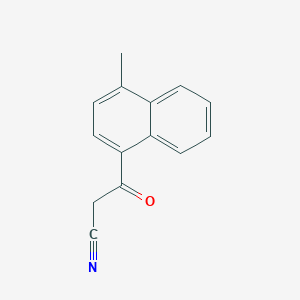
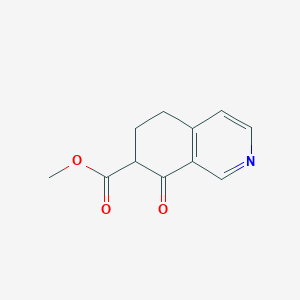


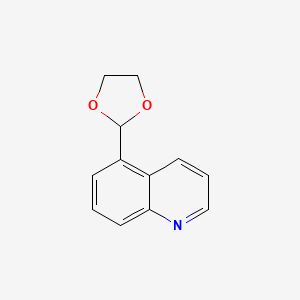
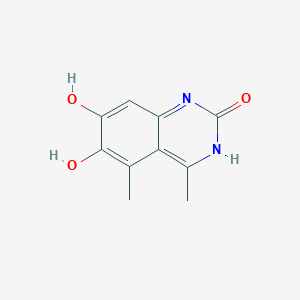
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

